molecular formula C13H14FN3O2 B13233591 tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate

tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate

Cat. No.: B13233591
M. Wt: 263.27 g/mol
InChI Key: BYWKHRNIUWSDSX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate naphthyridine derivative and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is often used to facilitate the reaction.

    Procedure: The naphthyridine derivative is reacted with tert-butyl carbamate in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using techniques such as column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group in the naphthyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted naphthyridine ring is believed to interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of certain enzymes or interference with DNA replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

tert-butyl N-(7-fluoro-1,8-naphthyridin-2-yl)carbamate

InChI

InChI=1S/C13H14FN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18)

InChI Key

BYWKHRNIUWSDSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CC(=N2)F

Origin of Product

United States

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